REACTION_CXSMILES
|
O[CH2:2][C:3]1[C:8]([OH:9])=[C:7](CO)[CH:6]=[C:5]([CH3:12])[CH:4]=1.O=S(Cl)[Cl:15].[CH2:17]([Cl:19])Cl>>[Cl:15][CH2:2][C:3]1[C:8]([OH:9])=[C:7]([CH2:17][Cl:19])[CH:6]=[C:5]([CH3:12])[CH:4]=1
|
Name
|
|
Quantity
|
0.6779 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=CC(=C1O)CO)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC(=CC(=C1O)CCl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |